2-(4-Fluorobenzylidene)malononitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorobenzylidene)malononitrile often involves halogenated intermediates, such as 2-Fluoro-4-bromobiphenyl, which can serve as key precursors in the synthesis of various fluorine-containing compounds. These intermediates are valuable for their reactivity and ability to participate in further chemical transformations. A practical synthesis approach involves cross-coupling reactions and diazotization techniques, highlighting the challenges and solutions in producing such halogenated compounds efficiently and safely (Qiu et al., 2009).
Molecular Structure Analysis
The study of molecular structures, especially for metal complexes containing fluorobenzene rings, provides insight into the electronic and steric effects of fluorine atoms on the compound's reactivity and stability. Evaluation of the crystal structures of metal(II) 2-fluorobenzoate complexes reveals diverse coordination geometries and bonding patterns, influenced by the presence of fluorine. These structural insights are crucial for understanding the reactivity and potential applications of such fluorine-containing compounds (Öztürkkan & Necefoğlu, 2022).
Chemical Reactions and Properties
The inclusion of fluorine atoms in organic compounds significantly alters their chemical reactions and properties. Fluoroalkylation reactions, for example, are essential for introducing fluorine-containing groups into target molecules, enhancing their physical, chemical, and biological properties. Aqueous fluoroalkylation represents an environmentally friendly approach to incorporating fluorinated groups, contributing to the development of green chemistry practices (Song et al., 2018).
Physical Properties Analysis
The presence of fluorine in organic compounds often leads to unique physical properties, such as increased thermal stability and chemical resistance. Polytetrafluoroethylene (PTFE), for instance, showcases the impact of fluorination on the material's properties, including non-reactivity and low friction, which are essential for its wide range of applications (Puts et al., 2019).
Chemical Properties Analysis
Fluorinated compounds exhibit distinct chemical properties, such as enhanced stability and reactivity, due to the electronegativity of fluorine. The synthesis and bioactivity of fluorine compounds, including those with oxadiazole structures, highlight the role of fluorine in modulating biological activity and providing a foundation for developing new pharmacological agents (Cunha & Aguiar, 2015).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Chemistry , particularly Electrochemical Synthesis .
Summary of the Application
2-(4-Fluorobenzylidene)malononitrile is used in the electrochemical synthesis of two medically interesting compounds . This compound is prepared using previously used starting materials .
Methods of Application or Experimental Procedures
The reaction consists of electrochemical methods without adding additional reagents . The electrodes were washed with ethyl acetate (10 mL) and acetone (10 mL); when the reaction was completed, the solvent was removed under reduced pressure .
Results or Outcomes
The products were delivered with about 82–90% yield at 5.0 V . This methodology allows to explore the expanding application of electrochemical synthesis .
Knoevenagel Condensation
Specific Scientific Field
The specific scientific field is Chemistry , particularly Knoevenagel Condensation .
Summary of the Application
2-(4-Fluorobenzylidene)malononitrile is used in the Knoevenagel condensation of benzaldehyde with malononitrile to produce benzylidene malononitrile . This compound finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane .
Methods of Application or Experimental Procedures
The synthesis involves the use of Al-Mg hydrotalcite as a catalyst, which was modified with additional metals like Ti and Zn . The catalysts were prepared using a combustion method with glycine and glycerol as fuel . The reaction was carried out with a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent .
Results or Outcomes
g/cm³, a conversion of 67.1% of benzaldehyde and 97.6% selectivity to benzylidene malononitrile were achieved in 4 hours at 60°C . The apparent activation energy was 10.01 kcal/mol . This process is considered green .Nonlinear Optics
Specific Scientific Field
The specific scientific field is Physics , particularly Nonlinear Optics .
Summary of the Application
2-(4-Fluorobenzylidene)malononitrile (FBM) is used in the field of nonlinear optics . It is an organic third order nonlinear (TONLO) single crystal .
Methods of Application or Experimental Procedures
The FBM crystal was grown in acetone solution by a slow evaporation technique at 35 °C .
Results or Outcomes
A single crystal with the dimensions of 32 × 7 × 11 mm³ has been successfully grown .
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUISCUAQHJPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327222 | |
Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzylidene)malononitrile | |
CAS RN |
2826-22-4 | |
Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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